molecular formula C10H17N3O B13426411 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide

3-(3-isobutyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B13426411
M. Wt: 195.26 g/mol
InChI Key: BFGKBLHBGZIPEJ-UHFFFAOYSA-N
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Description

3-(3-isobutyl-1H-pyrazol-4-yl)propanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an isobutyl group attached to the pyrazole ring and a propanamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-isobutyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-isobutyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated pyrazole derivatives.

    Reduction: Conversion to 3-(3-isobutyl-1H-pyrazol-4-yl)propanamine.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(3-isobutyl-1H-pyrazol-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with the formula CH3CH2CONH2.

    3-(1H-Pyrazol-4-yl)-1-propanamine: A related compound with an amine group instead of an amide.

    3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: A similar compound with a carboxylic acid group.

Uniqueness

3-(3-isobutyl-1H-pyrazol-4-yl)propanamide is unique due to the presence of both the isobutyl group and the propanamide group, which confer specific chemical and biological properties

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds. Further research and development could unlock new uses and benefits of this intriguing compound.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanamide

InChI

InChI=1S/C10H17N3O/c1-7(2)5-9-8(6-12-13-9)3-4-10(11)14/h6-7H,3-5H2,1-2H3,(H2,11,14)(H,12,13)

InChI Key

BFGKBLHBGZIPEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NN1)CCC(=O)N

Origin of Product

United States

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